molecular formula C6H7IN2O2 B1421964 methyl (4-iodo-1H-pyrazol-1-yl)acetate CAS No. 1175275-44-1

methyl (4-iodo-1H-pyrazol-1-yl)acetate

Cat. No.: B1421964
CAS No.: 1175275-44-1
M. Wt: 266.04 g/mol
InChI Key: JOZSDZHLLBZDCB-UHFFFAOYSA-N
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Description

Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C6H7IN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an iodine atom at the 4-position of the pyrazole ring and an ester group at the 1-position makes this compound unique and valuable in various chemical and biological applications.

Mechanism of Action

Target of Action

Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a compound that has been studied for its potential biological activities It’s known that pyrazole derivatives, which include this compound, have a broad range of biological activities such as antibacterial, anti-inflammatory, antitumor, and others .

Mode of Action

It’s known that pyrazoles can undergo nucleophilic and electrophilic substitution reactions . This suggests that this compound might interact with its targets through similar mechanisms, leading to changes in the target’s function.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that this compound could affect multiple pathways, leading to downstream effects such as inhibition of bacterial growth or reduction of inflammation.

Pharmacokinetics

It’s known that the polar nature of the imidazole ring, which is structurally similar to the pyrazole ring, can improve the pharmacokinetic parameters of imidazole-containing compounds . This suggests that this compound might have similar properties, potentially impacting its bioavailability.

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that the action of this compound could result in various molecular and cellular effects, depending on the specific target and biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-iodo-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring, which is then iodinated using iodine in the presence of an oxidizing agent . The final step involves esterification with methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-iodo-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole N-oxides.

    Reduction Products: Pyrazolines.

    Hydrolysis Products: 4-iodo-1H-pyrazole-1-acetic acid.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromopyrazol-1-yl)acetate
  • Methyl 2-(4-chloropyrazol-1-yl)acetate
  • Methyl 2-(4-fluoropyrazol-1-yl)acetate

Uniqueness

Methyl (4-iodo-1H-pyrazol-1-yl)acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine contribute to its unique binding properties and reactivity in substitution reactions .

Properties

IUPAC Name

methyl 2-(4-iodopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZSDZHLLBZDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-iodopyrazole (1.000 g, 5.155 mmol), Cs2CO3 (2.016 g, 6.186 mmol) and DMF (20 mL, 0.2 mol) was added chloroacetic acid methyl ester (0.5440 mL, 6.186 mol) at 0° C. The reaction was allowed to stir for 1 h at rt. The material was transferred to a separatory funnel, diluted with EtOAc, and washed with water several times to remove DMF. The organic layer was dry-loaded onto silica gel, and column chromatography was used to purify, eluting with 3:1 Hexanes/EtOAc, affording the title compound as a clear liquid. 1H NMR (400 MHz, CDCl3): δ=3.79 (s, 3H), 4.93 (s, 2H), 7.54 (s, 1H), 7.57 (s, 1H). MS (ES+): m/z=266.95 (100) [MH+]. HPLC: tR=2.73 min (ZQ3, polar—5 min).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.016 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.544 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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